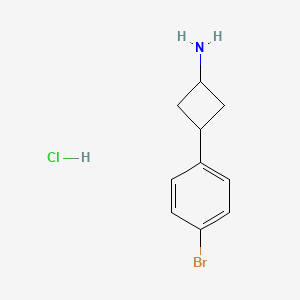

3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride

描述

3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13BrClN and a molecular weight of 262.57 g/mol . This compound is characterized by a cyclobutane ring substituted with a 4-bromophenyl group and an amine group, forming a hydrochloride salt. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction between a bromophenylboronic acid and a cyclobutyl halide.

Amination: The amine group is introduced through a nucleophilic substitution reaction using an appropriate amine source.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amine or alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

Biology: Employed in the development of biochemical assays and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 3-(4-Chlorophenyl)cyclobutan-1-amine hydrochloride

- 3-(4-Fluorophenyl)cyclobutan-1-amine hydrochloride

- 3-(4-Methylphenyl)cyclobutan-1-amine hydrochloride

Uniqueness

3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This influences its reactivity and interaction with molecular targets, making it a valuable compound for specific research applications.

生物活性

3-(4-Bromophenyl)cyclobutan-1-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrN·HCl, with a molecular weight of approximately 262.57 g/mol. The compound features a cyclobutane ring substituted with a bromophenyl group and an amine functional group, which contribute to its unique properties and biological activities.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity

- Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. In vitro screening has shown promising results, indicating potential as a novel therapeutic agent against resistant strains .

2. Enzyme Inhibition

- The compound has been investigated for its inhibitory effects on specific enzymes. For instance, it has been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in cortisol metabolism. The IC50 values for various analogs have been reported, demonstrating significant enzyme inhibition at concentrations as low as 0.07 µM for closely related compounds .

3. Anticancer Activity

- In vitro studies have indicated that this compound can inhibit tumor cell proliferation across different cancer cell lines, including MDA-MB-231 and SK-MEL-30. Compounds with similar structures have shown reduced viability in these cell lines by up to 65% at specific concentrations .

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, interactions with various biological targets suggest a multifaceted role in therapeutic applications:

- Binding Affinity : Studies have shown that the compound can bind to multiple biological targets, which is crucial for understanding its pharmacodynamics and pharmacokinetics.

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how structural modifications can enhance or diminish biological activity. For example, the presence of the bromine atom on the phenyl ring appears to be critical for maintaining high inhibitory activity against enzymes like 11β-HSD1 .

Comparative Analysis with Analogous Compounds

A comparison of this compound with structurally similar compounds reveals notable differences in biological activity:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 1-(3-Bromophenyl)cyclobutan-1-amine hydrochloride | C10H12BrN·HCl | Different position of bromine | Moderate activity |

| (R)-1-(4-Bromophenyl)-3-methylbutan-1-amine | C11H17BrClN | Additional methyl group | Altered pharmacological profile |

| (1R,3R)-3-(4-bromophenyl)cyclobutan-1-amine | C10H13BrClN | Stereochemical configuration | Varies significantly |

This table highlights how slight modifications in structure can lead to variations in biological efficacy and therapeutic potential.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride, and how can intermediates be characterized?

Methodological Answer:

- Synthetic Routes :

- Cyclobutane Ring Formation : Use [2+2] photocycloaddition of 4-bromostyrene derivatives (e.g., 4-bromobenzyl chloride, CAS 589-17-3) with acrylonitrile, followed by hydrolysis and reductive amination .

- Amine Functionalization : React 3-(4-bromophenyl)cyclobutan-1-one with ammonium acetate under Leuckart-Wallach conditions, followed by HCl salt formation .

- Intermediate Characterization :

- NMR : Confirm cyclobutane ring geometry (e.g., cis/trans substituents via and NMR coupling patterns).

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H] peak at m/z 277 for CHBrClN) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- HPLC/GC Analysis : Use ≥98% purity thresholds with C18 columns (e.g., 0.1% TFA in water/acetonitrile gradient) to detect impurities from incomplete cyclization or bromophenyl group degradation .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., cyclobutane chair vs. boat conformations) .

- Elemental Analysis : Confirm Br and Cl content (±0.3% deviation from theoretical values) .

Q. What storage conditions are optimal for maintaining stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent cyclobutane ring strain-induced decomposition.

- Atmosphere : Use inert gas (N/Ar) to avoid amine oxidation; hygroscopic HCl salts require desiccants (e.g., silica gel) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test Pd/C or Raney Ni for reductive amination efficiency; optimize solvent polarity (e.g., EtOH vs. THF) to enhance cyclization rates .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (e.g., carbonyl peak disappearance at ~1700 cm) .

Q. What mechanistic insights explain stereoselectivity in cyclobutane formation?

Methodological Answer:

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict [2+2] cycloaddition transition states and substituent effects (e.g., 4-bromo group’s electron-withdrawing impact) .

- Isotopic Labeling : Introduce -labeled acrylonitrile to track ring closure regiochemistry via NMR .

Q. How does this compound interact with biological targets in drug discovery studies?

Methodological Answer:

- Docking Simulations : Screen against serotonin or dopamine receptors (e.g., 5-HT) using the bromophenyl group as a hydrophobic anchor .

- In Vitro Assays : Measure IC values in HEK293 cells transfected with GPCRs; compare with analogs (e.g., 3-fluoro derivatives) to assess Br’s role in binding .

Q. How should researchers resolve contradictions in reported spectral data?

Methodological Answer:

属性

IUPAC Name |

3-(4-bromophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-3-1-7(2-4-9)8-5-10(12)6-8;/h1-4,8,10H,5-6,12H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKPKVDDKVGUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807896-07-6 | |

| Record name | 3-(4-bromophenyl)cyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。